Product packaging for gamma-Tocopherol-d4 (major)(Cat. No.:)

gamma-Tocopherol-d4 (major)

Cat. No.: B12427395
M. Wt: 420.7 g/mol
InChI Key: QUEDXNHFTDJVIY-HYPXHKDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Tocopherol-d4 (major) is a high-purity, deuterated stable isotope of gamma-tocopherol, a major dietary form of vitamin E. This compound is an essential tool for precise quantitative analysis and metabolic tracing in scientific research, particularly in studies of lipid-soluble antioxidant pathways. Gamma-tocopherol is distinguished from the more common alpha-tocopherol by its unique chemical and biological properties. It functions as a potent lipophilic antioxidant, effectively scavenging reactive oxygen species (ROS). Furthermore, its structure allows it to uniquely trap reactive nitrogen species (RNS), such as peroxynitrite, by forming 5-nitro-gamma-tocopherol, a capability not shared by alpha-tocopherol . Beyond its direct antioxidant role, gamma-tocopherol exhibits significant anti-inflammatory activity. Research indicates it can inhibit pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), thereby reducing the production of prostaglandins and leukotrienes . These antioxidant and anti-inflammatory mechanisms are relevant to studying a range of conditions, including asthma, cancer, and other inflammation-associated diseases . The presence of four deuterium atoms (d4) in this "major" form provides a distinct mass difference from the endogenous compound, making Gamma-Tocopherol-d4 (major) an ideal internal standard for mass spectrometry-based assays. It is critical for advancing pharmacokinetic, metabolic, and tracer studies, enabling accurate measurement of gamma-tocopherol absorption, tissue distribution, and its extensive metabolism via cytochrome P450 enzymes into bioactive metabolites like 13'-carboxychromanol (13'-COOH) and γ-CEHC . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O2 B12427395 gamma-Tocopherol-d4 (major)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H48O2

Molecular Weight

420.7 g/mol

IUPAC Name

(2R)-5-deuterio-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1/i5D3,19D

InChI Key

QUEDXNHFTDJVIY-HYPXHKDHSA-N

Isomeric SMILES

[2H]C1=C2CC[C@@](OC2=C(C(=C1O)C([2H])([2H])[2H])C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Origin of Product

United States

Advanced Analytical Methodologies and Applications Utilizing Gamma Tocopherol D4

Chromatographic Separations Coupled with Mass Spectrometry for Isotopic Differentiation and Quantification

The use of isotopically labeled compounds, such as gamma-Tocopherol-d4, has become indispensable in modern bioanalytical chemistry. Chromatographic techniques, particularly when coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity to differentiate and quantify these labeled compounds from their naturally occurring, unlabeled counterparts in complex biological matrices. nih.gov Both gas chromatography (GC) and liquid chromatography (LC) are employed, with the choice depending on the specific application, the volatility of the analytes, and the required sample throughput. nih.gov Mass spectrometry serves as a highly specific detector, capable of distinguishing between gamma-Tocopherol-d4 and endogenous gamma-tocopherol (B30145) based on their mass-to-charge (m/z) ratio, enabling precise quantification for metabolic and pharmacokinetic studies.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for Simultaneous Analysis of Tocopherols (B72186) and Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful method for the simultaneous measurement of various vitamin E forms and their degradation products. nih.gov This technique allows for the analysis of gamma-tocopherol alongside other vitamers like alpha-tocopherol (B171835) and their respective metabolites, such as the carboxyethyl hydroxychromans (CEHCs) and carboxymethylbutyl hydroxychromans (CMBHCs), within a single analytical run. nih.govnih.gov The use of deuterium-labeled internal standards, including gamma-Tocopherol-d4, is critical in these assays to correct for variations during sample preparation and analysis. mdpi.com For instance, a validated LC-MS/MS method can concurrently quantify α-tocopherol, γ-tocopherol, and their metabolites in plasma or serum, providing a comprehensive profile of vitamin E metabolism. nih.govnih.gov These methods are characterized by their high sensitivity, with limits of detection reported in the picogram per milliliter (pg/mL) range for metabolites. nih.gov

Stable Isotope Dilution Analysis (SIDA) is a premier analytical strategy that employs isotopically labeled compounds like gamma-Tocopherol-d4 as internal standards to achieve high accuracy and precision in quantification. mdpi.com By adding a known amount of the labeled standard to a sample at the beginning of the analytical process, any analyte loss during extraction, purification, or ionization is accounted for. This approach effectively compensates for matrix effects and ion suppression, which are common challenges in LC-MS analysis of complex biological samples like plasma. mdpi.comresearchgate.net The use of U-[13C]-labelled internal standards for each target analyte has been shown to yield apparent recoveries between 88% and 105%, with relative standard deviations (RSDs) for the entire method ranging from 4% to 11%. nih.gov Similarly, methods using deuterium-labeled standards report accuracy between 88% and 94% and precision (within-run RSD) of less than 15%, which aligns with FDA guidelines. mdpi.com

Table 1: Performance Characteristics of SIDA Methods Using Labeled Tocopherols

ParameterReported ValueSource
Accuracy 88% - 94% mdpi.com
Apparent Recovery 88% - 105% nih.gov
Precision (RSD) < 15% mdpi.com
Overall Method RSD 4% - 11% nih.gov
Linearity (R²) > 0.99 mdpi.com

Achieving baseline resolution of the different tocopherol and tocotrienol (B1241368) isomers is crucial for their accurate quantification. nih.gov This is particularly challenging due to their structural similarity. Method development focuses on the selection of appropriate columns and mobile phases. nih.gov For reversed-phase separations, C18 columns are commonly used. nih.gov Some advanced methods utilize pentafluorophenyl-based core-shell chromatography columns to achieve baseline separation of both tocopherols and their metabolites. mdpi.com Normal-phase HPLC, using columns like silica (B1680970) (Si 60) or amino (NH2), can fully separate the four main tocopherol isoforms (α, β, γ, and δ) in under ten minutes using isocratic elution with mobile phases such as hexane-dioxane or hexane-2-propanol. lcms.czmdpi.com Supercritical fluid chromatography (SFC) has also been demonstrated as a rapid alternative to normal-phase LC, separating eight tocopherol and tocotrienol compounds in just six minutes. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Biokinetic and Distribution Studies

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for studying the biokinetics and transformation of tocopherols. nih.gov In these studies, a deuterium-labeled form, such as deuterium-labeled gamma-tocopherol acetate (B1210297) (d2-γ-TAC), is administered to subjects. nih.govresearchgate.net Blood and urine samples are then collected over time to measure the concentrations of the labeled tocopherol and its major metabolites, like gamma-carboxyethyl-hydroxychroman (γ-CEHC). nih.gov This approach allows researchers to track the absorption, metabolism, and excretion of the specific administered dose without interference from the pre-existing pool of the vitamin. nih.gov One study involving the administration of 100 mg of d2-γ-TAC to healthy subjects found that plasma concentrations of total γ-tocopherol and its metabolite γ-CEHC peaked between 6-12 hours and 9-24 hours post-supplementation, respectively, before returning to baseline by 72 hours. nih.gov For GC-MS analysis, tocopherols are often derivatized, for example, to their trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic performance. nih.govnih.gov

Table 2: Biokinetic Parameters of Deuterium-Labeled Gamma-Tocopherol from a Human Study

AnalyteMatrixTime to Peak Concentration (Post-Supplementation)Source
Total γ-Tocopherol Plasma0 - 9 hours nih.gov
Total γ-CEHC Plasma6 - 12 hours nih.gov
Total γ-CEHC Urine9 - 24 hours nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Enriched Compound Tracking in Complex Biological Systems

Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-invasive and non-radioactive method for tracking the metabolic fate of deuterium-enriched compounds in vivo. nih.gov This technique, sometimes referred to as Deuterium (B1214612) Metabolic Imaging (DMI), leverages the fact that the natural abundance of deuterium (²H) is extremely low (approximately 0.01%). nih.gov Consequently, when a substrate enriched with deuterium, such as gamma-Tocopherol-d4, is administered, its detection by NMR is possible with a minimal background signal. nih.gov This allows for the investigation of metabolic pathways and the spatial biochemistry of living tissue. nih.gov Studies have demonstrated the feasibility of quantifying the abundance of ²H in deproteinized plasma samples by NMR, showing a direct proportionality between the NMR peak area ratio and the exogenous ²H enrichment. nih.gov This capability enables the tracking of labeled metabolites and provides insight into the dynamics of their biological processing. nih.gov

Validation of Bioanalytical Assays Using Gamma-Tocopherol-d4 as an Internal Standard

The validation of bioanalytical methods is essential to ensure their reliability for research and clinical applications, and it is typically performed following regulatory guidelines, such as those from the Food and Drug Administration (FDA). nih.govfda.gov When gamma-Tocopherol-d4 is used as an internal standard, the assay validation must demonstrate acceptable performance across several key parameters. These include linearity, accuracy, precision, recovery, and stability. nih.gov A validated method will exhibit a strong linear relationship (coefficient of determination, r² > 0.99) between the analyte concentration and the instrument response. nih.gov Precision is assessed at multiple quality control levels and should be less than 15% CV, while accuracy is often demonstrated through recovery studies using standard reference materials, with recoveries typically expected to be within 80-120%. nih.govmdpi.com The lower limit of quantification (LLOQ) must be determined and be adequate for the intended purpose of the study. nih.gov The use of a stable isotope-labeled internal standard like gamma-Tocopherol-d4 is critical for achieving the accuracy and precision required by these validation standards. mdpi.com

Table 3: Common Validation Parameters for Bioanalytical Methods

Validation ParameterTypical Acceptance CriteriaSource
Linearity (r²) > 0.99 nih.gov
Total Precision (CV%) < 15% nih.gov
Accuracy (Recovery) 81% - 122% (Spike-Recovery) nih.gov
Recovery > 80% mdpi.com
Limit of Quantification (LOQ) CV ≤ 20% nih.gov

Method Development and Optimization for Specific Research Matrixes

The development of robust analytical methods for quantifying tocopherols is essential for nutritional assessment, clinical trials, and food quality control. unipg.it The use of gamma-Tocopherol-d4 as an internal standard is a cornerstone of modern quantitative analysis, particularly in complex biological and food matrices where significant variability can be introduced during sample processing.

Method development typically involves liquid chromatography or gas chromatography coupled with mass spectrometry (LC-MS or GC-MS). scispec.co.thrsc.org In these workflows, a known quantity of gamma-Tocopherol-d4 is added to the sample at the earliest stage of preparation. This allows it to undergo the same extraction, derivatization, and analysis conditions as the native analyte. Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final calculated concentration.

For Biological Matrices (Serum, Plasma, Tissues): Methods for biological samples like serum, plasma, or tissue homogenates often begin with protein precipitation, typically using a solvent like ethanol (B145695), followed by a liquid-liquid extraction with a non-polar solvent such as hexane (B92381). nih.gov For instance, a common procedure involves mixing serum with ethanol and an ascorbic acid solution before extracting the tocopherols with hexane. nih.gov The extract is then evaporated to dryness and reconstituted in a solvent compatible with the chromatographic system. nih.govnih.gov LC-MS/MS is a frequently employed technique for these matrices due to its high sensitivity and selectivity. nih.gov The optimization process focuses on chromatographic conditions (column type, mobile phase composition, and gradient) to achieve baseline separation of different tocopherol isomers (α, β, γ, δ) and detection parameters for the mass spectrometer to maximize signal-to-noise ratios for both the native tocopherol and the gamma-Tocopherol-d4 standard. scispec.co.thnih.gov

For Food and Dietary Supplement Matrices: In food matrices such as vegetable oils, grains, or dietary supplements, the sample preparation might differ. mdpi.comwaters.com For oils, a simple dilution in a solvent like hexane may be sufficient. customs.go.jp For more complex solid matrices like grains or tablets, a solid-liquid extraction or a more advanced technique like matrix solid-phase dispersion (MSPD) may be employed to efficiently extract the fat-soluble vitamins. waters.comresearchgate.net Saponification is sometimes used to hydrolyze interfering lipids, though direct extraction methods are often preferred to prevent degradation of the tocopherols. rsc.org Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool, often requiring a derivatization step to convert the tocopherols into their more volatile trimethylsilyl (TMS) derivatives before analysis. scispec.co.th The development of these methods ensures that the extraction efficiency and derivatization yield are consistent for both the analyte and the internal standard.

The choice of the research matrix dictates the optimization strategy. The goal is to minimize matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting compounds from the sample. By co-eluting closely with the native gamma-tocopherol, the deuterated internal standard experiences similar matrix effects, enabling reliable quantification across diverse and complex samples. nih.gov

Assessment of Analytical Performance Parameters (Accuracy, Precision, Selectivity, Limits of Detection/Quantification)

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. uaiasi.robjrs.org.br For methods quantifying gamma-tocopherol using gamma-Tocopherol-d4, validation involves assessing several key performance parameters.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value and is often evaluated through recovery studies in spiked samples or by analyzing certified reference materials. nih.gov Precision is the degree of agreement among a series of measurements and is assessed at two levels: intra-day precision (repeatability) and inter-day precision (reproducibility), typically expressed as the relative standard deviation (RSD). rsc.orgmdpi.com The use of a deuterated internal standard like gamma-Tocopherol-d4 significantly improves both accuracy and precision by correcting for procedural variations.

Table 1: Accuracy and Precision in Tocopherol Analysis

Analyte Matrix Accuracy (Recovery %) Intra-day Precision (RSD %) Inter-day Precision (RSD %) Source
γ-Tocopherol Serum 92% - 111% < 15% < 15% nih.gov
γ-Tocopherol Food Matrices 78.3% - 105.8% 0.9% - 2.5% 1.8% - 3.7% mdpi.com
γ-Tocopherol Functional Foods 83.2% - 107% 4.9% - 8.0% 2.1% - 4.9% rsc.org

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In chromatographic methods, selectivity is achieved by separating the different tocopherol isomers from each other and from matrix interferences. mdpi.com For mass spectrometry, selectivity is enhanced by using techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM), where specific mass-to-charge (m/z) ratios of precursor and product ions are monitored for the analyte and its deuterated internal standard. scispec.co.thrsc.org

Linearity, Limits of Detection (LOD), and Quantification (LOQ): Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. mdpi.com This is typically evaluated by creating a calibration curve and assessing the coefficient of determination (R²), which should ideally be close to 1.0. rsc.orguaiasi.ro The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. mdpi.comresearchgate.net

Table 2: Linearity and Sensitivity in Tocopherol Analysis

Analyte Method Linear Range LOD LOQ Source
γ-Tocopherol LC-MS/MS Physiological Levels > 0.99 - 0.2 µg/mL nih.gov
γ-Tocopherol HPLC-UV-Vis 10 - 375 ppm > 0.99 0.32 - 0.63 ppm 1.08 - 2.11 ppm mdpi.com
γ-Tocopherol GC-MS 0.1 - 40 µg/mL > 0.997 0.09 - 0.46 ng/mL 0.29 - 1.52 ng/mL rsc.org

These validation parameters collectively demonstrate that analytical methods incorporating gamma-Tocopherol-d4 are reliable, accurate, and sensitive, making them well-suited for demanding research and quality control applications. uaiasi.ronih.gov

Investigation of Gamma Tocopherol Metabolism and Disposition Using Deuterated Tracers in Research Models

Elucidation of Metabolic Pathways in Controlled In Vitro Systems

Controlled in vitro systems offer a reductionist approach to dissect the specific biochemical events involved in the metabolism of gamma-tocopherol (B30145). By isolating cells or subcellular fractions, researchers can study metabolic pathways and enzyme kinetics in a highly controlled environment, free from the systemic complexities of a whole organism.

Hepatocyte Culture Models for Hepatic Metabolism

The liver is the central organ for vitamin E metabolism. Hepatocyte culture models, including primary human hepatocytes, immortalized cell lines (e.g., mouse hepatoma Hepa1c1c7), and liver slices, serve as crucial tools for investigating the hepatic fate of gamma-tocopherol. mdpi.comresearchgate.net In these systems, cells are incubated with deuterated gamma-tocopherol, and the subsequent formation of metabolites is monitored over time.

Research has shown that hepatocytes readily take up gamma-tocopherol and metabolize it through a pathway initiated by ω-hydroxylation of its phytyl tail, followed by sequential β-oxidation. mdpi.com This process leads to the formation of a series of water-soluble carboxychromanol metabolites, with 2,7,8-trimethyl-2-(2′-carboxyethyl)-6-hydroxychroman (γ-CEHC) being a key terminal product. mdpi.com Studies using these models have demonstrated that gamma-tocopherol is metabolized more extensively than alpha-tocopherol (B171835), a phenomenon attributed to the lower affinity of gamma-tocopherol for the hepatic alpha-tocopherol transfer protein (α-TTP), which protects alpha-tocopherol from degradation. mdpi.com

Intestinal Cell Line Models for Absorption and Enterocyte Metabolism

Before reaching the liver, dietary vitamin E must be absorbed by the intestine. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into polarized enterocyte-like monolayers, is the most widely used in vitro model for studying intestinal absorption and metabolism. nih.govsfefs.chmdpi.com

When grown on permeable supports (e.g., Transwells), Caco-2 monolayers form distinct apical and basolateral compartments, mimicking the lumen and bloodstream sides of the intestine, respectively. sfefs.ch Studies using this model have shown that gamma-tocopherol is taken up by enterocytes and can be metabolized within these cells. sfefs.ch Research indicates that Caco-2 cells metabolize different tocopherol vitamers in an order of preference (δ-tocopherol > γ-tocopherol > α-tocopherol), which mirrors the metabolic hierarchy observed in the liver. sfefs.ch These models are also instrumental in studying the mechanisms of basolateral secretion of tocopherols (B72186), demonstrating that they utilize common pathways with cholesterol, such as those dependent on microsomal triglyceride transfer protein and ATP-binding cassette transporter A1 (ABCA1). nih.gov

Microsomal and Cytosolic Incubation Systems for Enzyme-Specific Metabolism (e.g., CYP4F2-initiated ω-hydroxylation)

To investigate the specific enzymes responsible for gamma-tocopherol metabolism, researchers utilize subcellular fractions like microsomes and cytosol. Microsomes, which are vesicles of endoplasmic reticulum, contain the cytochrome P450 (CYP) family of enzymes, which are critical for phase I metabolism. nih.govnih.gov

Studies using microsomes isolated from insect cells engineered to express human recombinant CYP4F2 have definitively identified this enzyme as the primary catalyst for the initial ω-hydroxylation step in the degradation of all vitamin E forms. nih.govresearchgate.net By incubating these microsomes with deuterated gamma-tocopherol (d2-γ-T), researchers can precisely measure the enzyme's specific activity and kinetics. nih.gov These experiments have shown that CYP4F2 exhibits a profound substrate preference for non-alpha-tocopherol forms of vitamin E, metabolizing gamma-tocopherol much more efficiently than alpha-tocopherol. nih.gov This enzymatic preference is a key molecular mechanism underlying the differential retention of vitamin E vitamers in the body. nih.govnih.govnih.gov

Pharmacokinetic and Metabolic Fate Studies in Preclinical Animal Models

While in vitro models provide mechanistic insights, preclinical animal models are essential for understanding the integrated physiological processes of absorption, distribution, metabolism, and excretion (ADME) of gamma-tocopherol at the whole-organism level. Rodent models, particularly rats, are commonly used for these investigations.

Absorption and Distribution Kinetics in Rodent and Other Relevant Animal Models

Pharmacokinetic studies in rats using deuterated gamma-tocopherol tracers have provided detailed information on its absorption and distribution. nih.govresearchgate.netnih.gov Following oral administration, gamma-tocopherol is absorbed and appears in the plasma, with peak concentrations observed within a few hours. researchgate.net

Research has quantified the pharmacokinetic parameters for gamma-tocopherol and its major metabolites. nih.govresearchgate.net For instance, after a single oral dose of a gamma-tocopherol-rich mixture in rats, plasma gamma-tocopherol reached its maximum concentration (Cmax) at approximately 4 hours. researchgate.net Concurrently, its metabolites, such as sulfated γ-CEHC and sulfated 11′-carboxychromanol, also appear in the plasma, though their peaks are typically delayed compared to the parent compound. nih.gov These studies confirm that gamma-tocopherol is bioavailable and distributed throughout the body, but also rapidly metabolized. researchgate.net

Pharmacokinetic Parameters of γ-Tocopherol in Rat Plasma After a Single Oral Gavage of γT-rich Mixed Tocopherols
CompoundTmax (h)Cmax (μM)T1/2 (h)
γ-Tocopherol425.62 ± 9.052.4

Data adapted from pharmacokinetic studies in Wistar rats. researchgate.net Values are presented as mean ± SEM where applicable.

Biliary Excretion and Enterohepatic Recirculation in Animal Studies

Excretion is the final step in the disposition of gamma-tocopherol metabolites. Studies in rats with bile duct cannulation have been conducted to quantify the amount of gamma-tocopherol and its metabolites excreted into the bile. These investigations have revealed that while gamma-tocopherol metabolites like γ-CEHC are present in bile, direct biliary secretion is not considered a major route of elimination for the parent compound. nih.govnih.gov The concentrations of gamma-tocopherol in the bile are typically much lower than those of alpha-tocopherol and correlate with their respective levels in the liver. nih.gov

Enterohepatic circulation is a process where substances excreted in the bile are reabsorbed in the intestine and returned to the liver via the portal circulation. wikipedia.org To measure the extent of this process for tocopherols, studies have used isotopically labeled tracers. Research using tritium-labeled alpha-tocopherol in rats demonstrated that the magnitude of enterohepatic circulation is very small, with less than 2% of the administered dose being re-circulated. nih.gov While this study focused on alpha-tocopherol, the findings suggest that this is not a significant pathway for tocopherols in general, and the majority of biliary metabolites are destined for fecal excretion. nih.gov

Renal Elimination Pathways and Urinary Metabolite Profiling

The primary route for the elimination of gamma-tocopherol metabolites is through renal excretion. Studies employing deuterium-labeled gamma-tocopherol (such as d2-γ-tocopheryl acetate) have demonstrated that it is more rapidly metabolized and excreted than its alpha-tocopherol counterpart. nih.govresearchgate.net The major urinary metabolite identified is 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (γ-CEHC). nih.gov Research shows that the catabolism of gamma-tocopherol to γ-CEHC, followed by conjugation and urinary excretion, represents a major pathway for its elimination in humans.

In human studies using d2-gamma-tocopheryl acetate (B1210297), the excretion of deuterated γ-CEHC (d2-γ-CEHC) in urine was significant. One study found that women excreted four times as much d2-γ-CEHC in their urine compared to men, indicating sex-based differences in gamma-tocopherol metabolism. nih.gov The urinary excretion of γ-CEHC typically peaks around 9-12 hours after administration of the deuterated tracer. nih.gov Before excretion, γ-CEHC and other carboxychromanol metabolites often undergo phase II metabolism, where they are converted into more water-soluble glucuronide or sulfate conjugates to facilitate their removal from the body. nih.gov

Identification and Quantification of Deuterated Metabolites and Catabolites

The use of deuterated tracers is crucial for the accurate identification and quantification of gamma-tocopherol metabolites. Mass spectrometry techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), can differentiate between the deuterated (exogenous) and non-deuterated (endogenous) forms of the metabolites, allowing for precise kinetic and metabolic studies. nih.govnih.gov

Hydroxychroman Metabolites (e.g., 13'-hydroxychromanol)

The metabolic breakdown of the gamma-tocopherol side chain is initiated by an ω-hydroxylation step. nih.govnih.gov This reaction, catalyzed primarily by the cytochrome P450 enzyme CYP4F2 in the liver, introduces a hydroxyl group at the terminal (13') carbon of the phytyl tail, forming 13'-hydroxychromanol (13'-OH). nih.gov

When gamma-Tocopherol-d4 is administered, this initial metabolite is likewise deuterated (13'-hydroxychromanol-d4). While plasma concentrations of long-chain metabolites like 13'-OH are generally low, they can be detected and quantified using sensitive LC-MS/MS methods. nih.govnih.gov The development of synthetic deuterated long-chain metabolites to serve as internal isotope-labeled standards has been instrumental in achieving the high accuracy and precision required for their quantification in biological samples. nih.govdntb.gov.uaresearchgate.netresearchgate.net

Carboxychromanols (e.g., 13'-carboxychromanol) and Their β-Oxidation Products

Following the initial hydroxylation, the 13'-hydroxychromanol-d4 is further oxidized to form the corresponding deuterated carboxylic acid, 13'-carboxychromanol-d4 (13'-COOH-d4). nih.govnih.gov This long-chain carboxychromanol is the substrate for a series of subsequent β-oxidation cycles, a process that systematically shortens the phytyl tail by two-carbon units in each cycle. nih.govresearchgate.net

Carboxyethyl Hydroxychroman (CEHC) Derivatives and Their Conjugates

The terminal and most extensively studied metabolite of gamma-tocopherol side-chain degradation is 2,7,8-trimethyl-2-(2'-carboxyethyl)-6-hydroxychroman (γ-CEHC). nih.gov Following administration of gamma-Tocopherol-d4, the resulting deuterated γ-CEHC-d4 is the final product of the β-oxidation pathway. nih.govnih.gov

Human kinetic studies using d2-gamma-tocopheryl acetate have provided detailed quantitative data on this process. After oral administration, plasma levels of d2-γ-tocopherol peak and then decline with a half-life of approximately 13 hours. nih.govresearchgate.net Subsequently, the concentration of the deuterated metabolite, d2-γ-CEHC, rises in the plasma, peaking around 12 hours post-administration. nih.gov At this time point, d2-γ-CEHC can account for over half of the total γ-CEHC present in the plasma. nih.gov As with its non-deuterated counterpart, γ-CEHC-d4 is often conjugated with glucuronic acid or sulfate before being eliminated in the urine. nih.gov

Interactive Data Table: Plasma Kinetics of Deuterated Gamma-Tocopherol and its Metabolite

This table summarizes findings from a human kinetic study following the oral administration of deuterated tocopheryl acetates.

Parameterd2-gamma-Tocopherold2-gamma-CEHC
Half-Life 13 ± 4 hoursNot specified; peaks at 12h
Peak Plasma Concentration Time ~6-12 hours~12 hours
Fraction of Total Metabolite Not applicable54 ± 4% of total plasma γ-CEHC at 12 hours
Primary Elimination Route MetabolismUrinary Excretion

Data sourced from human studies administering d2-gamma-tocopheryl acetate. nih.govresearchgate.netnih.gov

Mechanistic Investigations of Gamma Tocopherol Biological Activities Enabled by Deuterated Analogues in Controlled Studies

Exploration of Bioavailability and Systemic Distribution in Preclinical Models

Studies utilizing deuterium-labeled tocopherols (B72186) have provided significant insights into the pharmacokinetics of different vitamin E isoforms. While much of the foundational work has been conducted in humans, the findings are critical for designing and interpreting preclinical studies in animal models.

A key study comparing the kinetics of deuterium-labeled alpha- and gamma-tocopherols revealed significant differences in their plasma disappearance and metabolism. Following oral administration of d6-alpha-tocopherol and d2-gamma-tocopherol, it was observed that d2-gamma-tocopherol has a much shorter plasma half-life compared to its alpha counterpart. This rapid disappearance is attributed to a higher rate of metabolism. Specifically, gamma-tocopherol (B30145) is more extensively metabolized to its primary metabolite, gamma-carboxyethylhydroxychroman (γ-CEHC), a process that is more pronounced in females than in males in human studies.

These findings from human kinetic studies, which are reliant on the use of deuterated isotopes, are invaluable for understanding the systemic distribution and bioavailability in preclinical models. They underscore that the tissue and plasma concentrations of gamma-tocopherol are not solely dependent on dietary intake but are also heavily influenced by its metabolic rate. In animal and human studies, γ-CEHC is the major metabolite found in urine, while 13'-carboxychromanol (13'-COOH) is the predominant form in feces, indicating distinct routes of elimination.

Pharmacokinetic Parameters of Deuterated Tocopherols in Humans
Parameterd6-alpha-Tocopherold2-gamma-Tocopherol
Plasma Half-life (hours)57 ± 1913 ± 4
Fractional Disappearance Rate (pools/day)0.33 ± 0.111.39 ± 0.44

Investigation of Intracellular Trafficking and Subcellular Compartmentalization

The lipophilic nature of gamma-tocopherol dictates its association with cellular membranes and lipid-rich structures. Understanding its precise movement and localization within the cell is crucial to deciphering its biological functions. While specific studies detailing the use of gamma-tocopherol-d4 for tracing its own intracellular path are limited, the principles of using labeled molecules apply. Deuterated analogues are ideal for such investigations as they can be tracked using mass spectrometry-based methods.

General studies on vitamin E trafficking show that after intestinal absorption, tocopherols are transported via chylomicrons to the liver. In hepatocytes, the tocopherol transfer protein (TTP) plays a crucial role in sorting and secreting alpha-tocopherol (B171835) into lipoproteins for distribution to other tissues. Gamma-tocopherol has a lower affinity for TTP, which contributes to its faster metabolism.

Inside the cell, vitamin E is not uniformly distributed. It has been found in the endoplasmic reticulum, mitochondria, lysosomes, and the plasma membrane. The specific subcellular compartmentalization of gamma-tocopherol is thought to be critical for its unique biological activities, such as the protection of mitochondrial function. The use of gamma-tocopherol-d4 in future preclinical studies could provide a more definitive map of its subcellular journey and residence times in different organelles, offering clues to its specific sites of action.

Assessment of Oxidative Stress Modulation in Cellular and Animal Models

Gamma-tocopherol is a potent antioxidant that protects cells from the damaging effects of oxidative stress. Deuterated probes, in general, are valuable tools for studying the kinetics and mechanisms of antioxidant reactions.

Gamma-tocopherol, like other tocopherols, is a chain-breaking antioxidant that inhibits lipid peroxidation within cellular membranes. The use of deuterated fatty acids as probes can help to precisely quantify the extent of lipid peroxidation and the protective effect of gamma-tocopherol. While direct studies using gamma-tocopherol-d4 in conjunction with deuterated lipid probes are not widely reported, the principle is well-established. Gamma-tocopherol's ability to donate a hydrogen atom from its chromanol ring to lipid peroxyl radicals terminates the chain reaction of lipid peroxidation.

A distinguishing feature of gamma-tocopherol is its superior ability to scavenge reactive nitrogen species (RNS) compared to alpha-tocopherol. The unsubstituted 5-position on the chromanol ring of gamma-tocopherol allows it to trap electrophilic RNS, such as peroxynitrite and nitrogen dioxide, to form 5-nitro-γ-tocopherol. This unique scavenging activity is crucial in mitigating nitrative stress, a key factor in the pathology of various inflammatory diseases.

Studies have shown that gamma-tocopherol effectively neutralizes both ROS and RNS, providing robust protection against cellular damage. The use of deuterated gamma-tocopherol can help to quantify the formation of its nitrated and oxidized products, providing a direct measure of its RNS and ROS scavenging activity in vivo.

Gamma-tocopherol can also modulate the expression and activity of endogenous antioxidant enzyme systems. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including heme oxygenase-1 (HO-1).

Some studies suggest that the antioxidant and anti-inflammatory activities of tocopherols may be mediated, in part, through the activation of the Nrf2/HO-1 pathway. A metabolite of gamma-tocopherol, γCEHC, has been shown to up-regulate HO-1 expression via the nuclear translocation of Nrf2 in hepatocytes. By inducing these protective enzymes, gamma-tocopherol can enhance the cell's intrinsic defense against oxidative stress. The use of gamma-tocopherol-d4 in cell culture and animal models can help to correlate its presence and metabolism with the activation of the Nrf2 pathway and the subsequent expression of cytoprotective genes.

Antioxidant Mechanisms of Gamma-Tocopherol
MechanismDescriptionKey Molecular Targets/Pathways
Lipid Peroxidation InhibitionDonates a hydrogen atom to lipid peroxyl radicals, breaking the chain reaction of lipid oxidation in membranes.Lipid peroxyl radicals
ROS ScavengingDirectly neutralizes reactive oxygen species.Superoxide, hydroxyl radical
RNS ScavengingTraps electrophilic nitrogen species at the unsubstituted 5-position of its chromanol ring.Peroxynitrite, Nitrogen dioxide
Modulation of Antioxidant EnzymesInduces the expression of endogenous antioxidant enzymes.Nrf2/HO-1 pathway

Elucidation of Anti-Inflammatory Mechanisms in Preclinical Systems

Chronic inflammation is a key contributor to a wide range of diseases. Gamma-tocopherol has demonstrated significant anti-inflammatory properties in various preclinical models. Its mechanisms of action are multifaceted and go beyond its antioxidant capacity.

Gamma-tocopherol and its metabolites have been shown to inhibit the activity of key inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This leads to a reduction in the production of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

Furthermore, gamma-tocopherol can modulate inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a central regulator of the inflammatory response. By inhibiting NF-κB, gamma-tocopherol can downregulate the expression of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.

In preclinical models of diseases such as asthma, diabetes, and atherosclerosis, supplementation with gamma-tocopherol has been shown to reduce inflammatory markers and alleviate disease symptoms. The use of gamma-tocopherol-d4 in these models allows for precise measurement of its uptake and metabolism in inflamed tissues, helping to correlate its presence with its anti-inflammatory effects.

Anti-Inflammatory Mechanisms of Gamma-Tocopherol in Preclinical Models
MechanismEffectRelevant Preclinical Models
Inhibition of COX-2Decreased production of pro-inflammatory prostaglandins.Macrophage and epithelial cell lines, animal models of inflammation.
Inhibition of 5-LOXReduced synthesis of pro-inflammatory leukotrienes.Leukocytes, animal models of asthma.
Suppression of NF-κBDownregulation of pro-inflammatory gene expression (e.g., TNF-α, IL-1β).Various cell lines, animal models of diabetes and vascular injury.

Modulation of Inflammatory Cytokine Production (e.g., IL-1β, TNF-α)

Gamma-tocopherol has demonstrated significant immunomodulatory effects, particularly in the regulation of pro-inflammatory cytokine production. In controlled studies, supplementation with gamma-tocopherol has been shown to reduce the secretion of key inflammatory mediators. For instance, peripheral blood mononuclear cells (PBMCs) exposed to lipopolysaccharide (LPS) showed a significant decrease in the secretion of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) after gamma-tocopherol supplementation. mdpi.com This suggests a direct inhibitory effect on the inflammatory response pathways within these immune cells. Further studies have indicated that gamma-tocopherol nanoemulsions can enhance this anti-inflammatory efficacy by facilitating targeted delivery to inflamed tissues, leading to a more efficient suppression of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com In models of carrageenan-induced inflammation, gamma-tocopherol administration also led to a reduction of TNF-α at the site of inflammation.

Table 1: Effect of Gamma-Tocopherol on Inflammatory Cytokine Production

Cell/Model Type Inflammatory Stimulus Cytokine Measured Observed Effect of Gamma-Tocopherol
Human Peripheral Blood Mononuclear Cells (PBMCs) Lipopolysaccharide (LPS) IL-1β, TNF-α Decreased secretion
Preclinical Inflammation Models Croton Oil TNF-α, IL-1β Marked reduction
Carrageenan-Induced Inflammation Model in Rats Carrageenan TNF-α Reduction at inflammation site

Effects on Eicosanoid Metabolism (e.g., COX-2, 5-LOX pathways)

Gamma-tocopherol and its metabolites play a crucial role in modulating the pathways of eicosanoid metabolism, which are central to the inflammatory process. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the production of pro-inflammatory eicosanoids. nih.govnih.gov The inhibition of COX-2 by gamma-tocopherol leads to a decrease in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), in macrophages and epithelial cells. nih.gov

Furthermore, gamma-tocopherol can block the translocation of 5-LOX in leukocytes, thereby inhibiting the production of leukotrienes. nih.govnih.gov Specifically, it has been found to inhibit the formation of leukotriene B4 (LTB4), a potent chemoattractant for leukocytes. nih.gov The inhibitory effects of gamma-tocopherol on both the COX-2 and 5-LOX pathways demonstrate a broad-spectrum anti-inflammatory activity that is distinct from other tocopherol isoforms. nih.govnih.gov

Table 2: Impact of Gamma-Tocopherol on Eicosanoid Metabolism Pathways

Enzyme/Pathway Effect of Gamma-Tocopherol Resulting Outcome Reference
Cyclooxygenase-2 (COX-2) Inhibition Decreased prostaglandin synthesis nih.govnih.gov
5-Lipoxygenase (5-LOX) Inhibition of translocation Decreased leukotriene production nih.govnih.gov

Role in Gene Expression Regulation and Cellular Signaling Pathways

Beyond its direct effects on inflammatory mediators, gamma-tocopherol also influences cellular function through the regulation of gene expression and signaling pathways.

Modulation of PPARγ Signaling Pathways

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating cellular differentiation, lipid metabolism, and inflammation. Studies have shown that gamma-tocopherol can upregulate the expression of PPARγ. nih.govnih.gov In human colon cancer cell lines (SW480), both the mRNA and protein expression of PPARγ were increased following treatment with gamma-tocopherol, with a more pronounced effect observed compared to alpha-tocopherol. nih.govnih.gov The upregulation of PPARγ by gamma-tocopherol is significant as PPARγ activation can have anti-proliferative and anti-inflammatory effects. nih.gov This suggests that part of gamma-tocopherol's biological activity may be mediated through the activation of the PPARγ signaling pathway. nih.govnih.gov

Influence on Cell Cycle Regulation in Cancer Cell Lines (Non-Clinical)

In non-clinical studies using various cancer cell lines, gamma-tocopherol has been shown to inhibit cell proliferation by influencing cell cycle regulation. nih.govnih.gov In human prostate carcinoma (DU-145), colorectal adenocarcinoma, and osteosarcoma cells, gamma-tocopherol treatment led to a decrease in cell cycle progression into the S-phase. nih.gov This effect was associated with reduced DNA synthesis. nih.gov Mechanistically, gamma-tocopherol was found to decrease the levels of cyclin D1 and cyclin E, key proteins that regulate the progression of the cell cycle. nih.gov Notably, gamma-tocopherol's inhibitory effect on the growth of prostate (PC-3, LNCaP) and lung (A549) cancer cells was observed without affecting normal prostate epithelial cells. nih.govnutraingredients.com

Table 3: Effects of Gamma-Tocopherol on Cell Cycle Regulation in Cancer Cell Lines

Cancer Cell Line Key Findings Affected Cell Cycle Proteins
Prostate Carcinoma (DU-145) Decreased progression into S-phase, reduced DNA synthesis Cyclin D1, Cyclin E
Prostate Cancer (PC-3, LNCaP) Inhibition of cell proliferation Not specified
Lung Cancer (A549) Inhibition of cell proliferation Not specified
Colorectal Adenocarcinoma Inhibition of cell proliferation Not specified
Osteosarcoma Inhibition of cell proliferation Not specified

Comparative Research and Translational Implications Confined to Non Human and in Vitro Studies

Species-Specific Differences in Gamma-Tocopherol-d4 Metabolism and Disposition in Animal Models

Direct comparative studies on the metabolism and disposition of gamma-Tocopherol-d4 across different animal models are not extensively documented in publicly available research. However, foundational knowledge of tocopherol metabolism in various species, primarily derived from studies with non-deuterated and alpha-deuterated forms, allows for informed hypotheses regarding how gamma-Tocopherol-d4 might be processed differently among species.

Research has shown that the liver is the central organ for vitamin E metabolism. A key differentiator among species is the activity of the alpha-tocopherol (B171835) transfer protein (α-TTP), which preferentially binds to alpha-tocopherol and facilitates its incorporation into lipoproteins for distribution throughout the body. While α-TTP has a much lower affinity for gamma-tocopherol (B30145), this selectivity is a critical factor in determining the plasma and tissue concentrations of different tocopherol forms.

It is plausible that species with more efficient gamma-tocopherol metabolism and excretion pathways would exhibit different biokinetic profiles for gamma-Tocopherol-d4. For instance, rodents are known to metabolize gamma-tocopherol more extensively than humans, primarily through a process of side-chain degradation initiated by the enzyme cytochrome P450 4F2 (CYP4F2) or its orthologs. This process leads to the formation of various carboxychromanols that are then excreted.

Hypothesized Species-Specific Differences in Gamma-Tocopherol-d4 Metabolism:

Animal ModelHypothesized Metabolic CharacteristicsPotential Impact on Gamma-Tocopherol-d4 Disposition
Rats/Mice High activity of CYP450 enzymes involved in tocopherol side-chain degradation.Potentially rapid catabolism of gamma-Tocopherol-d4 into deuterated carboxychromanol metabolites, leading to a shorter biological half-life and lower tissue accumulation compared to species with less active metabolic pathways.
Guinea Pigs Have been used in vitamin E biokinetic studies and show differences in tocopherol distribution compared to rats.May exhibit unique patterns of gamma-Tocopherol-d4 tissue uptake and clearance, warranting direct comparative studies to elucidate these differences.
Broilers Poultry models have been used to study the impact of different vitamin E forms on meat quality and oxidative status.The disposition of gamma-Tocopherol-d4 could influence its antioxidant efficacy in different tissues, with potential species-specific differences in its incorporation into muscle and fat.

Further research utilizing gamma-Tocopherol-d4 in these and other animal models is necessary to validate these hypotheses and to fully understand the species-specific nuances of its metabolism and disposition.

Interactions with Other Lipophilic Compounds (e.g., other Vitamin E forms, dietary lipids) and Their Influence on Gamma-Tocopherol-d4 Biokinetics

The absorption and transport of gamma-tocopherol, and by extension gamma-Tocopherol-d4, are intrinsically linked with the digestion and absorption of dietary fats. As a lipophilic compound, its uptake from the small intestine is facilitated by its incorporation into mixed micelles with bile salts and other lipids. The composition of dietary fats can therefore significantly influence the bioavailability of gamma-Tocopherol-d4.

Furthermore, interactions with other forms of vitamin E, particularly alpha-tocopherol, can have a profound impact on the biokinetics of gamma-tocopherol. High dietary intake of alpha-tocopherol has been shown to decrease the plasma and tissue concentrations of gamma-tocopherol. This is thought to be due to several factors, including competition for absorption and the preferential incorporation of alpha-tocopherol into lipoproteins mediated by α-TTP.

Key Interactions Influencing Gamma-Tocopherol-d4 Biokinetics:

Interacting CompoundMechanism of InteractionEffect on Gamma-Tocopherol-d4 Biokinetics
Alpha-Tocopherol - Competition for absorption in the intestine. - Preferential binding to alpha-tocopherol transfer protein (α-TTP) in the liver, leading to enhanced secretion of alpha-tocopherol into the bloodstream and increased metabolism of non-alpha-tocopherols.High levels of alpha-tocopherol are expected to decrease the plasma and tissue concentrations of co-administered gamma-Tocopherol-d4.
Dietary Lipids - Requirement for micellar solubilization for intestinal absorption. - Type and amount of fatty acids can influence the efficiency of absorption.The presence of dietary fat is essential for the absorption of gamma-Tocopherol-d4. The specific composition of dietary lipids may modulate its bioavailability.

Studies using deuterated tracers have been instrumental in elucidating these competitive interactions in a controlled manner, although specific data for gamma-Tocopherol-d4 in this context remains limited.

Application of Deuterated Tracers in Developing and Validating In Vitro or Ex Vivo Models for Tocopherol Research

The use of deuterated tocopherols (B72186), including the potential application of gamma-Tocopherol-d4, offers a powerful tool for the development and validation of in vitro and ex vivo models of tocopherol metabolism and transport. These models are crucial for mechanistic studies that are often difficult to perform in vivo.

In vitro models, such as cultured liver cells (e.g., hepatocytes), can be utilized to investigate the cellular uptake, metabolism, and efflux of gamma-Tocopherol-d4. By incubating these cells with the deuterated tracer, researchers can track its conversion to deuterated metabolites and study the regulatory mechanisms involved. This approach allows for the precise examination of enzymatic pathways and the influence of genetic or pharmacological manipulations.

Ex vivo models, such as isolated perfused organs (e.g., liver), can provide a more integrated system to study the disposition of gamma-Tocopherol-d4. These models maintain the physiological architecture of the organ, allowing for the investigation of processes like hepatic uptake from circulation, intracellular metabolism, and biliary excretion.

Applications of Gamma-Tocopherol-d4 in In Vitro and Ex Vivo Models:

Model TypeResearch ApplicationInsights Gained
Cultured Hepatocytes - Study of cellular uptake and efflux mechanisms. - Investigation of the enzymatic pathways responsible for gamma-tocopherol metabolism. - Assessment of interactions with other tocopherols at the cellular level.- Elucidation of the specific transporters and enzymes involved in gamma-tocopherol handling by liver cells. - Understanding the molecular basis for the preferential metabolism of gamma-tocopherol over alpha-tocopherol.
Isolated Perfused Liver - Characterization of hepatic uptake and clearance rates. - Study of the biliary excretion of gamma-Tocopherol-d4 and its metabolites. - Validation of findings from in vitro cell culture models in a more complex physiological system.- Quantitative assessment of the liver's capacity to metabolize and excrete gamma-tocopherol. - Bridging the gap between simplistic in vitro models and complex in vivo systems.

The data generated from these models, using stable isotope tracers like gamma-Tocopherol-d4, are invaluable for building and refining pharmacokinetic models that can predict the behavior of tocopherols in whole organisms.

Future Directions and Emerging Research Avenues for Gamma Tocopherol D4

Development of Novel Deuterium (B1214612) Labeling Strategies and Sites for Advanced Tracer Studies

The precision of metabolic tracer studies is highly dependent on the design of the isotopically labeled molecule. Future research will focus on developing novel strategies for deuterium labeling of gamma-tocopherol (B30145) to answer more complex biological questions.

Current tracer studies often utilize molecules with deuterium atoms on the methyl groups of the chromanol ring or at specific positions on the phytyl tail. While effective for tracking the parent molecule and its primary metabolites, more advanced labeling patterns are needed. Future strategies may include:

Site-Specific Labeling on the Phytyl Tail: Introducing deuterium at various specific points along the phytyl tail will allow researchers to meticulously track the step-by-step degradation of the side chain, a key process in tocopherol metabolism. This can help clarify the precise sequence of oxidation and beta-oxidation events that lead to the formation of carboxychromanol metabolites.

Multi-Site Labeling: Synthesizing γ-T molecules with deuterium labels on both the chromanol ring and the phytyl tail. This dual-labeling approach would enable simultaneous tracking of the fate of both major fragments of the molecule following its catabolism, providing a more complete picture of its metabolic disposition.

Chiral-Specific Labeling: Creating stereospecifically labeled γ-T-d4 will help in studying the differential uptake, metabolism, and biological activity of the various stereoisomers of gamma-tocopherol, which is crucial as natural and synthetic vitamin E sources contain different isomeric mixtures.

These advanced labeling techniques, leveraging new developments in synthetic organic chemistry, will provide more granular data, allowing for a deeper and more quantitative understanding of gamma-tocopherol's metabolic fate. researchgate.netnih.gov

Integration with Advanced Imaging Techniques for Non-Clinical In Vivo Tracer Studies

A significant leap forward in understanding the in vivo dynamics of γ-T-d4 will come from its integration with high-resolution imaging technologies. These techniques can provide spatial and temporal information about the tracer's distribution that cannot be obtained from traditional blood or tissue sample analysis.

Deuterium Metabolic Imaging (DMI): This emerging magnetic resonance imaging (MRI)-based method allows for the non-invasive, 3D mapping of deuterated compounds and their metabolic products in vivo. yale.edunih.gov By administering γ-T-d4 to animal models, researchers can use DMI to:

Visualize the uptake and accumulation of gamma-tocopherol in specific organs and tissues in real-time. nih.gov

Track the formation and distribution of its deuterated metabolites, providing a spatio-temporal map of its catabolism. mdpi.comnih.gov

Assess metabolic differences in diseased versus healthy tissues, for instance, observing how inflammation or tumor growth affects the uptake and processing of gamma-tocopherol. nih.gov

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): This high-resolution imaging technique can detect isotopic labels at a subcellular level. nih.govnih.gov By analyzing tissue samples from animals administered γ-T-d4, NanoSIMS can:

Pinpoint the precise location of gamma-tocopherol within individual cells and organelles, such as mitochondria or lipid droplets.

Quantify the incorporation of the tracer into different cellular structures.

Provide unparalleled detail on the tissue and cellular micro-distribution of this important lipophilic nutrient.

The integration of γ-T-d4 with these powerful imaging modalities will bridge the gap between systemic metabolic data and tissue-specific biological function, offering a visual understanding of its journey through the body.

Application in Systems Biology Approaches (e.g., Metabolomics, Lipidomics) for Comprehensive Pathway Analysis

Systems biology aims to understand the complex interactions within biological systems. The use of γ-T-d4 as a tracer in metabolomics and lipidomics studies is a promising future direction for a comprehensive analysis of its biological impact. These "omics" technologies allow for the simultaneous measurement of thousands of small molecules, providing a snapshot of the metabolic state of a cell or organism.

By introducing γ-T-d4 into a biological system (e.g., in cell culture or animal models), researchers can:

Trace Metabolic Pathways: Use mass spectrometry to track the deuterium label as it is incorporated from γ-T-d4 into its various downstream metabolites, confirming and quantifying the flux through the vitamin E metabolic pathway.

Elucidate Lipid Interactions: In lipidomics studies, determine how gamma-tocopherol is integrated into cellular membranes and lipid particles. It can also help identify specific lipid species that are protected from oxidation by its presence.

Identify Network Effects: Investigate how an influx of gamma-tocopherol perturbs other, unrelated metabolic pathways. This untargeted approach can reveal novel biological functions and interactions of vitamin E that are currently unknown.

This systems-level approach moves beyond studying the direct metabolism of gamma-tocopherol to understanding its broader influence on cellular metabolic networks, potentially uncovering new roles in health and disease.

Refinement of In Silico Models for Predicting Gamma-Tocopherol-d4 Disposition and Metabolic Fate

Computational or in silico models are becoming increasingly important for predicting the pharmacokinetics of nutrients and drugs. Physiologically Based Pharmacokinetic (PBPK) models, for example, use physiological and compound-specific data to simulate ADME processes. nih.gov

Data generated from γ-T-d4 tracer studies are invaluable for building and refining these predictive models. Future research will focus on:

Developing Specific PBPK Models for Tocopherols (B72186): Creating robust PBPK models for different vitamin E isoforms, including gamma-tocopherol. nih.govmdpi.com

Using Tracer Data for Model Validation: Employing quantitative data from human and animal studies with γ-T-d4 (e.g., plasma concentration curves, tissue distribution, and excretion rates) to parameterize and validate the accuracy of these in silico models.

Predictive Toxicology and Metabolism: Using validated models to predict how factors like genetic variations in metabolic enzymes (e.g., Cytochrome P450s) or co-administration of other compounds might alter the metabolism and disposition of gamma-tocopherol. plos.org

Simulating Ligand-Enzyme Interactions: Applying molecular dynamics simulations to understand the structural basis for the interaction between gamma-tocopherol and key metabolic enzymes or transport proteins, providing a mechanistic foundation for the observations from tracer studies. frontiersin.orgnih.gov

The synergy between in vivo tracer data from γ-T-d4 and in silico modeling will accelerate research by allowing for more accurate predictions of its behavior under various physiological conditions, reducing the need for extensive animal experimentation.

Exploration of Gamma-Tocopherol-d4 in Mechanistic Studies of Specific Disease Models (Non-Clinical)

Gamma-tocopherol has demonstrated unique anti-inflammatory and anti-cancer properties in a variety of non-clinical disease models. nih.govmdpi.com The use of γ-T-d4 in these models can provide critical mechanistic insights that are not possible when using the non-labeled compound alone.

Future research will apply γ-T-d4 to models of specific diseases to precisely track its role:

Inflammation and Asthma: In animal models of asthma and inflammation, γ-T-d4 can be used to quantify the uptake of gamma-tocopherol into inflamed lung tissue and specific immune cells (e.g., eosinophils, macrophages). nih.govnih.gov This will help determine if its anti-inflammatory effects are due to the parent compound or its metabolites, which can also be tracked via the deuterium label. grantome.commdpi.com

Carcinogenesis: In xenograft or chemically-induced cancer models, γ-T-d4 can trace the accumulation of gamma-tocopherol and its metabolites within tumor tissue versus surrounding healthy tissue. nih.gov This can clarify whether its anti-proliferative effects are linked to its local concentration and metabolism within the cancer cells themselves.

Neurodegenerative Diseases: In models of neurodegeneration, the ability of γ-T-d4 to cross the blood-brain barrier and accumulate in the brain can be precisely quantified, providing crucial information on its potential neuroprotective roles.

By providing unambiguous, quantitative data on the location and chemical form of gamma-tocopherol in diseased tissues, γ-T-d4 will be an indispensable tool for elucidating its precise mechanisms of action in various pathological conditions.

Q & A

Q. What experimental design considerations are critical for studying gamma-tocopherol-d4’s anti-inflammatory mechanisms?

Gamma-tocopherol-d4’s deuterated structure requires careful handling to avoid isotopic interference. Key considerations include:

  • Cell Models : Use LPS-stimulated RAW264.7 macrophages or IL-1β-treated A549 epithelial cells to mimic inflammatory conditions .
  • Control Groups : Compare with non-deuterated gamma-tocopherol to isolate isotope effects.
  • Incubation Time : Gamma-tocopherol requires 8–24 hours for COX-2 inhibition, whereas its metabolite (gamma-CEHC) acts within 1 hour. Adjust protocols accordingly .
  • Substrate Competition : Optimize arachidonic acid (AA) concentrations, as inhibitory effects diminish with excess AA .

Q. How can researchers ensure accurate quantification of gamma-tocopherol-d4 in biological matrices?

  • Chromatography : Use reverse-phase HPLC with deuterated internal standards to distinguish gamma-tocopherol-d4 from endogenous isoforms.
  • Mass Spectrometry : Employ MRM (multiple reaction monitoring) for selective detection (e.g., m/z transitions specific to deuterated forms).
  • Validation : Include spike-recovery experiments in plasma/serum to account for matrix effects .

Q. What are the primary challenges in replicating in vitro anti-inflammatory results in vivo?

  • Bioavailability : Gamma-tocopherol-d4’s hydrophobicity limits absorption. Use lipid-based delivery systems (e.g., micelles) to enhance solubility.
  • Metabolite Interference : Gamma-CEHC, a major metabolite, may confound results. Monitor metabolite levels via LC-MS/MS .
  • Dose Translation : Adjust in vitro IC50 values (e.g., 4–7.5 µM in cells) to physiologically relevant doses in animal models .

Advanced Research Questions

Q. How should researchers address contradictions in gamma-tocopherol-d4’s COX-2 inhibition data across studies?

Contradictions often arise from:

  • Cell-Specific Responses : Macrophages vs. epithelial cells show differing sensitivities (IC50: 7.5 µM vs. 4 µM) .
  • Assay Variability : Standardize AA concentrations and pre-incubation times.
  • Antioxidant Interference : Gamma-tocopherol’s antioxidant activity may mask COX-2 effects. Use ROS scavengers as controls .
  • Statistical Rigor : Apply ANOVA with post-hoc tests to compare group means, ensuring p-values are adjusted for multiple comparisons .

Q. What methodologies optimize the study of gamma-tocopherol-d4’s interaction with lipid peroxidation pathways?

  • Lipidomics : Use untargeted LC-MS to profile peroxidized lipids (e.g., 4-HNE, MDA) in gamma-tocopherol-d4-treated cells.
  • Kinetic Assays : Measure lag-phase extension in LDL oxidation models to quantify antioxidant efficacy.
  • Deuterium Effects : Compare H/D isotope effects on hydrogen abstraction rates using EPR spectroscopy .

Q. How can isotopic labeling (d4) impact gamma-tocopherol’s pharmacokinetic studies?

  • Tracer Kinetics : Administer gamma-tocopherol-d4 with unlabeled gamma-tocopherol to track absorption/distribution via isotope ratio mass spectrometry.
  • Metabolic Stability : Deuterium may slow CYP450-mediated metabolism, altering half-life. Compare plasma decay curves between labeled/unlabeled forms .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing gamma-tocopherol-d4’s dose-response relationships?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50.
  • Error Propagation : Report confidence intervals for IC50 values using bootstrap resampling.
  • Reproducibility : Use coefficient of variation (CV) ≤15% for intra-assay replicates .

Q. How should researchers present conflicting data on gamma-tocopherol-d4’s role in nitric oxide synthase (iNOS) suppression?

  • Contextualize Findings : Gamma-tocopherol reduces nitrite accumulation in macrophages but shows no effect in epithelial cells. Highlight cell-type specificity in discussions .
  • Meta-Analysis : Aggregate data from ≥3 independent studies using random-effects models to assess heterogeneity .

Tables for Key Experimental Parameters

Parameter Recommended Value Evidence Source
IC50 (RAW264.7 macrophages)7.5 µM
IC50 (A549 epithelial cells)4 µM
Gamma-CEHC incubation time1 hour
Arachidonic acid competitionIC50 increases with [AA] >10 µM
LC-MS/MS detection limit0.1 ng/mL (plasma)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.